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Compound of Interest

1-Amino-2-bromo-4-
Compound Name: )
hydroxyanthraquinone

Cat. No.: B089553

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the synthesis of 1-amino-2-bromo-4-
hydroxyanthraquinone, an important intermediate in the synthesis of various dyes and
potentially active pharmaceutical ingredients. The synthesis involves a two-step, one-pot
reaction: the bromination of 1-aminoanthraquinone to form 1-amino-2,4-dibromoanthraquinone,
followed by the selective hydrolysis of the bromine atom at the 4-position.

Key Experimental Parameters

The following tables summarize the key quantitative data for the bromination and hydrolysis of
1-aminoanthraquinone.

Table 1: Bromination of 1-Aminoanthraquinone
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Parameter Value Reference
Starting Material 1-Aminoanthraquinone [1]
95% Sulfuric Acid, lodine
Reagents ) [1]
Powder, Bromine
Temperature 100°C [1]
) ] 15 hours (12 hours for bromine
Reaction Time N o [1]
addition, 3 hours stirring)
_ 1-Aminoanthraquinone :
Molar Ratio (approx.) ) [1]
Bromine (1 : 1.5)
) 1-Amino-2,4-
Intermediate Product ] ] [1]
dibromoanthraquinone
Table 2: Hydrolysis of 1-Amino-2,4-dibromoanthraquinone
Parameter Value Reference
1-Amino-2,4-

Starting Material

dibromoanthraquinone (from

bromination step)

[1]

66% Oleum,
Reagents [1]
Paraformaldehyde
Temperature 110°C [1]
Reaction Time 1-2 hours [1]

Final Product

1-Amino-2-bromo-4-

hydroxyanthraquinone

[1](2]

Overall Yield

93.7%

[1]

Melting Point

226-228°C

[1]

Experimental Workflow
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The overall experimental workflow is depicted in the following diagram.

Step 1: Bromination

Charge Reactor with:
- 95% Sulfuric Acid
- lodine Powder
- 1-Aminoanthraquinone

Heat to 100°C

Add Bromine over 12 hours

Stir for 3 hours at 100°C

Formation of
1-Amino-2,4-dibromoanthraquinone

ntermediate Product

Expel excess Bromine with Nitrogen

Add 66% Oleum and Paraformaldehyde

Heat to 110°C for 1-2 hours

Formation of
1-Amino-2-bromo-4-hydroxyanthraquinone

inal Product

Step 3: Work-up

Click to download full resolution via product page
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Caption: Workflow for the synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone.

Detailed Experimental Protocols

Materials and Equipment:

1-Aminoanthraquinone

» Concentrated sulfuric acid (95%)

¢ lodine powder

e Bromine

e Oleum (66%)

o Paraformaldehyde

» Stirred glass reactor with heating mantle, dropping funnel, and gas inlet/outlet
« Filtration apparatus (e.g., Bichner funnel)

o Standard laboratory glassware

o Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves, fume
hood

Procedure:
Part 1. Bromination of 1-Aminoanthraquinone

 In a stirred reactor, charge 580 parts by weight of 95% sulfuric acid and 0.5 parts by weight
of iodine powder.[1]

o While stirring, add 111.5 parts by weight of 1-aminoanthraquinone at room temperature.[1]

e Heat the mixture to 100°C.[1]
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Over a period of 12 hours, add 120 parts by weight of bromine to the reaction mixture while
maintaining the temperature at 100°C.[1]

After the addition is complete, continue stirring the mixture for an additional 3 hours at 100°C
to ensure the completion of the dibromination.[1] The intermediate product, 1-amino-2,4-
dibromoanthraquinone, is formed in this step.

Part 2: Hydrolysis to 1-Amino-2-bromo-4-hydroxyanthraquinone

Following the bromination, expel any excess bromine and hydrogen bromide from the
reaction mixture by passing a stream of nitrogen gas through the reactor.[1]

To the reaction mixture containing the 1-amino-2,4-dibromoanthraquinone, add 195.3 parts
by weight of 66% oleum and 16 parts by weight of paraformaldehyde.[1]

Heat the mixture to 110°C.[1]

Maintain this temperature for 1 to 2 hours, continuing to pass a stream of nitrogen through
the reactor, until the 1-amino-2,4-dibromoanthraquinone is no longer detectable (monitoring
by a suitable method such as TLC is recommended).[1]

Part 3: Product Isolation and Purification

After the hydrolysis is complete, cool the reaction mixture.

The precipitated crystals of 1-amino-2-bromo-4-hydroxyanthraquinone are isolated by
filtration.[1]

Wash the collected crystals with water until the filtrate is neutral.[1]

Dry the product. The expected yield of 1-amino-2-bromo-4-hydroxyanthraquinone is
approximately 149 parts by weight, which corresponds to a yield of 93.7% based on the
initial amount of 1-aminoanthraquinone.[1]

Signaling Pathway and Logical Relationship

The logical progression of the chemical transformation is illustrated below, showing the

sequential modification of the 1-aminoanthraquinone starting material.
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Caption: Chemical transformation pathway from 1-aminoanthraquinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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